molecular formula C12H17NO3 B1473905 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1555055-21-4

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1473905
M. Wt: 223.27 g/mol
InChI Key: BPIRKKXJIXLDTM-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1-EBCA) is an organic compound belonging to the class of pyridinecarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antineoplastic agents. 1-EBCA has been the subject of numerous scientific studies due to its wide range of applications in the medical field.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches

    Research has explored new synthesis routes for dihydropyridine derivatives, highlighting innovative methods that could be applicable to the synthesis of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For example, a study presents a new two-step synthesis of similarly substituted dihydropyridine derivatives, emphasizing the versatility of dihydropyridines in chemical synthesis (Wiedemann & Grohmann, 2009).

  • Crystal Structure Analysis

    The importance of crystallography in understanding the properties of dihydropyridine compounds is demonstrated through studies that determined the crystal structures of related compounds, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid. These analyses provide valuable information on molecular geometry and potential interactions (Gao & Long, 2021).

  • Heterocyclic Chemistry

    The reactivity and functionalization of dihydropyridines have been a subject of interest, leading to the development of various heterocyclic compounds with potential pharmacological activities. Research into recyclization reactions of dihydropyridine derivatives underscores the compound's utility in creating bioactive molecules (Britsun et al., 2009).

Applications in Catalysis and Material Science

  • Catalysis

    Dihydropyridine derivatives have been investigated for their catalytic properties, such as in the synthesis of coordination polymers that act as effective heterogeneous catalysts in environmentally friendly conditions. These findings suggest potential catalytic applications for structurally related compounds (Paul et al., 2021).

  • Photoluminescence

    The study of coordination polymers with dihydropyridine-like ligands has revealed interesting photoluminescence properties, indicating potential applications in material science and optoelectronics. This highlights the broader applicability of dihydropyridine derivatives in developing new materials (Yu et al., 2006).

properties

IUPAC Name

1-(2-ethylbutyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-9(4-2)7-13-8-10(12(15)16)5-6-11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIRKKXJIXLDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(C=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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